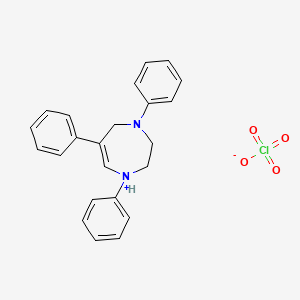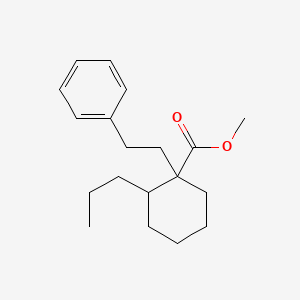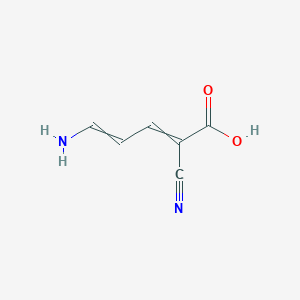![molecular formula C12H12ClNO2 B14515932 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 62995-52-2](/img/structure/B14515932.png)
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group, a methyl group, and an oxirane (epoxide) moiety attached to the indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Nitration: Starting with 2-methyl-3-nitroaniline, the compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: The amine group is converted to a chloro group through halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxirane moiety or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indoles.
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with specific molecular targets. The oxirane moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of the target compound.
4-Methoxy-3-methylindole: A structurally similar indole derivative.
3-Chloro-2-methylindole: Lacks the oxirane moiety but shares the chloro and methyl groups.
Uniqueness
3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole is unique due to the presence of the oxirane moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62995-52-2 |
|---|---|
Fórmula molecular |
C12H12ClNO2 |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C12H12ClNO2/c1-7-12(13)11-9(14-7)3-2-4-10(11)16-6-8-5-15-8/h2-4,8,14H,5-6H2,1H3 |
Clave InChI |
PGANIVKNTNPEIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC=C2OCC3CO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


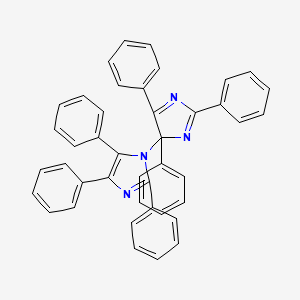
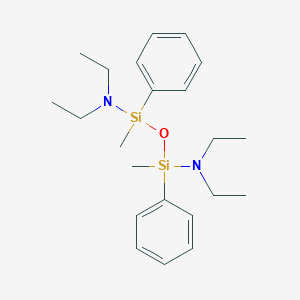
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
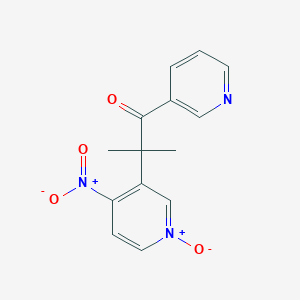
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
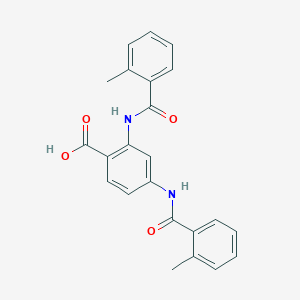
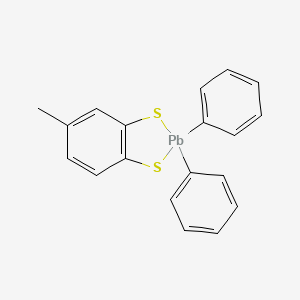
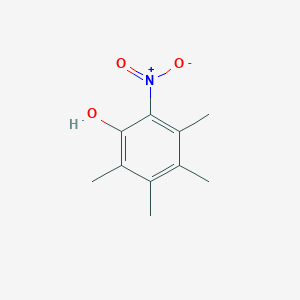
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
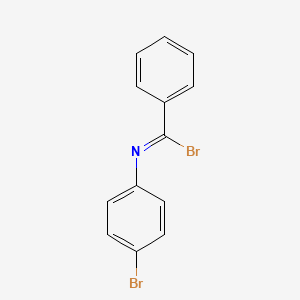
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
